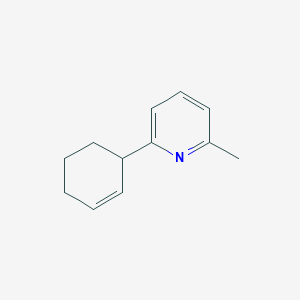
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is represented by the formula C13H13NO2S . The InChI code for this compound is 1S/C13H13NO2S/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3 .Scientific Research Applications
Pharmacology
In pharmacology, Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate has been explored for its potential in creating novel therapeutic agents. Studies have shown that derivatives of this compound exhibit anti-fibrotic activities , which could be beneficial in treating diseases characterized by excessive fibrous tissue, such as liver cirrhosis . The compound’s role in the synthesis of pyrimidine derivatives, which have a wide range of pharmacological activities, is also significant .
Materials Science
Within materials science, this compound is valuable for its contribution to the synthesis of new materials with desirable properties. For instance, thiophene derivatives are known for their conductive properties, making them suitable for use in electronic devices . The compound’s structural versatility allows for the development of materials with specific electrical characteristics.
Chemical Synthesis
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate plays a crucial role in chemical synthesis as a building block for various organic compounds. It is involved in reactions such as [3+2] cycloadditions, which are useful for constructing complex molecular architectures with applications in medicinal chemistry and material science .
Biochemistry
In biochemistry, the compound is used to study enzyme interactions and mechanisms of action at the molecular level. Its derivatives can act as inhibitors or activators of certain biochemical pathways, providing insights into cellular processes and potential drug targets .
Agriculture
The antimicrobial properties of thiophene derivatives make them candidates for developing new pesticides and fungicides. Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate could be used to synthesize compounds that protect crops from bacterial and fungal infections, thereby improving agricultural yield .
Environmental Science
This compound’s derivatives may also find applications in environmental science, particularly in the development of sensors and indicators for environmental monitoring. Their reactivity and ability to form complexes with metals can be utilized in detecting and quantifying pollutants .
Coordination Chemistry
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate and its derivatives are used in coordination chemistry to create complexes with metals. These complexes have diverse applications, including catalysis, optical materials, and as models for studying metalloprotein interactions .
Antimicrobial Research
Research into the antimicrobial activity of thiophene derivatives has shown that compounds like Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate can be effective against a range of microorganisms. This opens up possibilities for developing new antibiotics and antiseptics .
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate are currently unknown
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound require further investigation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate are currently unknown . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.
Future Directions
properties
IUPAC Name |
ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)12-8-7-11(17-12)10-6-4-5-9(2)14-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBZCVZVYZDUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)

![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)

